molecular formula C7H6ClN3 B8502625 2-Chloro-3,5-diaminobenzonitrile

2-Chloro-3,5-diaminobenzonitrile

Cat. No. B8502625
M. Wt: 167.59 g/mol
InChI Key: JNRZRTXBIBNNFS-UHFFFAOYSA-N
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Patent
US04159278

Procedure details

To a solution of 19- gm. (0.86 mole) of stannous chloride dihydrate in 475 ml. of concentrated hydrochloric acid is added 27.5 gm. (0.12 mole) of 2-chloro-3,5-dinitrobenzonitrile. The temperature rises to 84° and a solution occurs. The mixture is allowed to cool to room temperature, placed in an ice-bath, cooled to 0° and a cold 50% sodium hydroxide solution is added, with cooling, until the mixture is strongly basic. The gelatinous precipitate is removed by filtration. The precipitate is washed thoroughly (4 times) with portions of ethyl acetate. The combined ethyl acetate washes are used to extract the aqueous filtrate. The combined ethyl acetate extracts are dried over anhydrous MgSO4 and the solvent removed by distillation. The residue is recrystallized for ethanol. There is obtained 11.30 gm. (56%) of colorless needles melting at 181°-82°.
[Compound]
Name
stannous chloride dihydrate
Quantity
0.86 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
colorless needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([N+:14]([O-])=O)=[CH:7][C:4]=1[C:5]#[N:6].[OH-].[Na+]>>[Cl:2][C:3]1[C:10]([NH2:11])=[CH:9][C:8]([NH2:14])=[CH:7][C:4]=1[C:5]#[N:6] |f:2.3|

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
0.86 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.12 mol
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
colorless needles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 84°
CUSTOM
Type
CUSTOM
Details
placed in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
with cooling, until the mixture
CUSTOM
Type
CUSTOM
Details
The gelatinous precipitate is removed by filtration
WASH
Type
WASH
Details
The precipitate is washed thoroughly (4 times) with portions of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
to extract the aqueous filtrate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts are dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized for ethanol
CUSTOM
Type
CUSTOM
Details
There is obtained 11.30 gm

Outcomes

Product
Name
Type
Smiles
ClC1=C(C#N)C=C(C=C1N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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